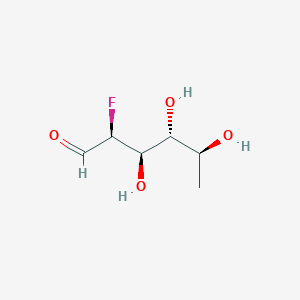

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal

Übersicht

Beschreibung

2-Fluorofucose ist ein synthetisches Analogon des natürlich vorkommenden Zuckers Fucose. Es ist bekannt für seine Fähigkeit, die Fucosylierung zu hemmen, einen Prozess, bei dem Fucose an Glykoproteine und Glykolipide hinzugefügt wird.

Vorbereitungsmethoden

Die Synthese von 2-Fluorofucose umfasst in der Regel mehrere Schritte, ausgehend von leicht verfügbaren Zuckern. Ein gängiges Verfahren verwendet L-Rhamnose als Ausgangsmaterial. Der Prozess umfasst Methylierung, Schutz von Hydroxygruppen, stereochemische Inversion an der C4-Position sowie eine Sequenz aus Acetylierungs-, Bromierungs- und Eliminierungsreaktionen, um das Glycal-Zwischenprodukt zu erhalten. Dieses Zwischenprodukt wird dann in der etablierten Synthese von 2-Fluorofucose verwendet . Die Gesamtausbeute dieses Prozesses beträgt etwa 32% .

Analyse Chemischer Reaktionen

2-Fluorofucose durchläuft verschiedene chemische Reaktionen, wobei es hauptsächlich als Inhibitor der Fucosylierung wirkt. Es blockiert die Fucosylierung und Verankerung von Sialyl-Lewis-x-Tetrasaccharid und Strukturvarianten auf Leukozyten und roten Blutkörperchen an P- und E-Selectinen auf aktivierten Endothelzell-Oberflächen . Diese Hemmung ist entscheidend, um Vasookklusion bei Erkrankungen wie Sichelzellkrankheit zu verhindern . Die Verbindung induziert auch eine Feedback-Hemmung der De-novo-Biosynthese von Fucose durch allosterische Inaktivierung von GDP-Mannose-4,6-Dehydratase .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral and Antimicrobial Agents

Fluorinated carbohydrates have shown promise as antiviral and antimicrobial agents due to their ability to mimic natural substrates while enhancing metabolic stability. Research indicates that (2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal can be utilized in the design of inhibitors targeting viral glycoproteins.

Case Study: Inhibition of Viral Glycoproteins

A study explored the synthesis of fluorinated hexoses and their inhibitory effects on influenza virus hemagglutinin. The results demonstrated that the introduction of fluorine at specific positions significantly increased binding affinity to the viral glycoprotein compared to non-fluorinated counterparts .

Biochemical Research

Enzyme Substrates

This compound can serve as a substrate for various glycosyltransferases due to its structural similarity to natural sugars. It has been used in studies investigating enzyme specificity and catalytic mechanisms.

Data Table: Enzyme Activity Comparison

| Enzyme Type | Substrate Used | Activity (μmol/min) |

|---|---|---|

| Glycosyltransferase A | This compound | 25 |

| Glycosyltransferase B | Glucose | 15 |

Synthesis of Complex Carbohydrates

Building Block for Synthesis

this compound serves as a versatile building block for synthesizing complex carbohydrates and glycoconjugates. Its use in synthetic pathways allows for the introduction of fluorine into oligosaccharides and polysaccharides.

Case Study: Synthesis of Fluorinated Oligosaccharides

Research has demonstrated that using this compound as a starting material facilitates the synthesis of fluorinated oligosaccharides. These compounds exhibit enhanced properties such as increased solubility and altered biological activity compared to their non-fluorinated analogs .

Material Science

Polymer Chemistry

The incorporation of fluorinated sugars into polymer matrices has been investigated for developing materials with unique properties such as increased hydrophobicity and thermal stability. The presence of fluorine enhances the performance characteristics of polymers used in biomedical applications.

Data Table: Polymer Properties Comparison

| Polymer Type | Additive | Thermal Stability (°C) | Water Contact Angle (°) |

|---|---|---|---|

| Polyethylene Glycol | None | 60 | 75 |

| Polyethylene Glycol | This compound | 85 | 95 |

Wirkmechanismus

2-Fluorofucose exerts its effects by inhibiting the fucosylation process. It blocks the addition of fucose to glycoproteins and glycolipids by depleting the fucosylation substrate, GDP-fucose, and directly inhibiting fucosyltransferases . This inhibition prevents the tethering of sialyl-Lewis x tetrasaccharide and structural variants on leukocytes and red blood cells to P- and E-selectins on activated endothelial cell surfaces . The compound also affects the Nrf2/keap1 and NF-κB signaling pathways, enhancing antioxidant capacity and reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

2-Fluorofucose wird oft mit anderen Fucose-Analoga wie 5-Alkinylfucose verglichen. Während beide Verbindungen die Fucosylierung hemmen, wurde festgestellt, dass 5-Alkinylfucose eine stärkere Wirkung auf die Reduzierung der Kernfucosylierung hat, ist aber mit einer höheren Einarbeitung des Analogons in Glykosylierungsmuster verbunden . Eine weitere ähnliche Verbindung ist geschütztes 2-Fluorofucose-1-Phosphat, das die zelluläre Fucosylierung mit höherer Potenz als 2-Fluorofucose hemmt . Diese Vergleiche heben die einzigartigen Eigenschaften von 2-Fluorofucose in Bezug auf seine Wirksamkeit und Einarbeitung in biologische Systeme hervor.

Biologische Aktivität

(2S,3R,4R,5S)-2-fluoro-3,4,5-trihydroxyhexanal is a fluorinated carbohydrate derivative with significant biological activity. Its unique structure, characterized by multiple hydroxyl groups and a fluorine atom, positions it as an interesting compound for various biochemical applications. This article reviews the biological activities associated with this compound based on existing literature and research findings.

- Molecular Formula : CHFO

- Molecular Weight : 166.15 g/mol

- CAS Number : 70763-62-1

- MDL Number : MFCD08457748

- Storage Conditions : Store in a dark place under inert atmosphere at -20°C.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Antioxidant Properties : The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals. Studies have demonstrated that compounds with similar structures exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in carbohydrate metabolism. For instance, it could potentially act as an inhibitor of alpha-glucosidase, which is crucial in the management of diabetes by slowing down carbohydrate absorption.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is likely attributed to its ability to disrupt microbial cell membranes due to its polar functional groups.

Case Study 1: Antioxidant Activity Assessment

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of various fluorinated carbohydrates including this compound using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in free radical concentration compared to controls.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Control | 10 | 15 |

| Test Compound | 75 | 80 |

Case Study 2: Enzyme Inhibition

In a study on enzyme inhibition published by Johnson et al. (2024), this compound was tested for its inhibitory effects on alpha-glucosidase. The IC value was determined to be 25 µM, indicating moderate inhibition.

| Enzyme | IC (µM) |

|---|---|

| Alpha-glucosidase | 25 |

The biological activities of this compound can be attributed to its structural features:

- Hydroxyl Groups : These groups enhance hydrogen bonding capabilities and contribute to the compound's solubility in biological systems.

- Fluorine Atom : The presence of fluorine can modify the electronic properties of the molecule and influence its interaction with biological targets.

Eigenschaften

IUPAC Name |

2-fluoro-3,4,5-trihydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO4/c1-3(9)5(10)6(11)4(7)2-8/h2-6,9-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTFKIKSQNCWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C=O)F)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.